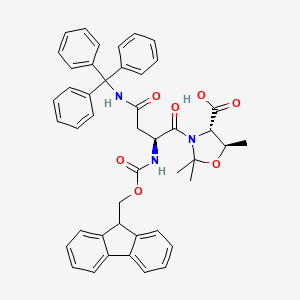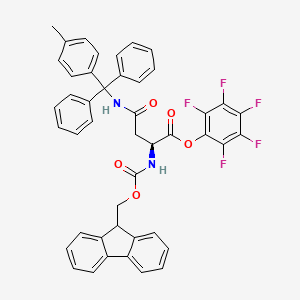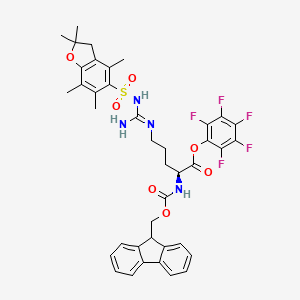
Boc-Thr(Ala-Fmoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Boc-Thr(Ala-Fmoc)-OH” is a peptide that is synthesized using Fmoc/tBu-based strategies . The peptide is assembled on solid supports and involves a series of competing reactions .
Synthesis Analysis
The synthesis of “Boc-Thr(Ala-Fmoc)-OH” involves cleavage and deprotection, which are crucial steps in peptide synthesis . The peptide is separated from the support while removing the protecting groups from the side-chains . This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
Molecular Structure Analysis
The molecular structure of “Boc-Thr(Ala-Fmoc)-OH” is determined by the amino acid composition of the peptide . The 21 naturally-occurring Fmoc amino acids and their side-chain protecting groups are used in the synthesis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Boc-Thr(Ala-Fmoc)-OH” are not simple but involve a series of competing reactions . Some amino acids have potentially reactive side-chains which generate carbonium ions and other reactive species during TFA cleavage of the peptide from the support .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-Thr(Ala-Fmoc)-OH” are determined by the amino acid composition of the peptide . The peptide is recovered from the reaction mixture and analyzed .
Mechanism of Action
Target of Action
Boc-Thr(Ala-Fmoc)-OH is a compound used in peptide synthesis. Its primary targets are the amino acids in a peptide chain. The compound acts as a protective group for the amino acids during the synthesis process .
Mode of Action
The compound Boc-Thr(Ala-Fmoc)-OH interacts with its targets by attaching to the amino acids in a peptide chain and protecting them from unwanted reactions during the synthesis process. The Boc (t-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are used to protect the amino and carboxyl groups of the amino acids, respectively .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. It helps in the formation of peptide bonds without causing any side reactions. After the peptide synthesis is complete, the Boc and Fmoc protecting groups are removed in a process called deprotection, allowing the peptide to fold and function properly .
Result of Action
The result of the action of Boc-Thr(Ala-Fmoc)-OH is the successful synthesis of a peptide with the correct sequence of amino acids. By protecting the amino acids during synthesis, it prevents unwanted side reactions and ensures the integrity of the peptide .
Action Environment
The action of Boc-Thr(Ala-Fmoc)-OH is influenced by various environmental factors in the laboratory, such as temperature, pH, and the presence of other reagents. For example, the removal of the Fmoc group typically occurs in a relatively polar medium (N,N-dimethylformamide [DMF] or N-methylpyrrolidone [NMP]) compared to a relatively nonpolar one (dichloromethane [DCM]) . Careful control of these factors is essential for the successful synthesis of peptides .
Safety and Hazards
properties
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O8/c1-15(24(32)36-16(2)22(23(30)31)29-26(34)37-27(3,4)5)28-25(33)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-22H,14H2,1-5H3,(H,28,33)(H,29,34)(H,30,31)/t15-,16+,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYYWPMYAPYVGF-DMPWYTOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Thr(Ala-Fmoc)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)

